molecular formula C5H8ClN3O2 B6224997 methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride CAS No. 2768326-51-6

methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride

Cat. No.: B6224997
CAS No.: 2768326-51-6
M. Wt: 177.6
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Description

Methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride is a chemical compound that belongs to the family of 1,2,3-triazoles. These compounds have gained significant attention due to their wide range of applications in various fields, including medicine, biochemistry, and materials science. The triazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click reaction.” This method is highly efficient and practical for creating 1,2,3-triazole derivatives. The reaction involves the cycloaddition of an organic azide with an alkyne in the presence of a copper catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction parameters, such as temperature, reaction time, and catalyst loading, are optimized to ensure high yield and purity. The process is scalable and can be adapted to produce large quantities of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups. Substitution reactions can introduce various functional groups into the triazole ring .

Scientific Research Applications

Methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride has numerous scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it valuable in specific applications where other triazole derivatives may not be suitable .

Properties

CAS No.

2768326-51-6

Molecular Formula

C5H8ClN3O2

Molecular Weight

177.6

Purity

95

Origin of Product

United States

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